molecular formula C13H12ClN B8271401 2'-Chlorobiphenyl-2-methylamine CAS No. 876170-46-6

2'-Chlorobiphenyl-2-methylamine

Cat. No.: B8271401
CAS No.: 876170-46-6
M. Wt: 217.69 g/mol
InChI Key: CQHFRBPHEMVDPT-UHFFFAOYSA-N
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Description

2’-Chlorobiphenyl-2-methylamine is an organic compound with the molecular formula C13H12ClN. It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a methylamine group is attached to the 2 position of the biphenyl structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chlorobiphenyl-2-methylamine typically involves the reaction of 2-chlorobiphenyl with methylamine. One common method includes the use of a Grignard reagent, where 2-chlorobiphenyl is reacted with methylmagnesium bromide to form the corresponding biphenyl intermediate. This intermediate is then treated with methylamine under controlled conditions to yield 2’-Chlorobiphenyl-2-methylamine .

Industrial Production Methods

Industrial production of 2’-Chlorobiphenyl-2-methylamine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2’-Chlorobiphenyl-2-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Chlorobiphenyl-2-methylamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with biological systems, particularly its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2’-Chlorobiphenyl-2-methylamine involves its interaction with cellular components, particularly enzymes and receptors. The compound can bind to specific molecular targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobiphenyl: A simpler analog without the methylamine group.

    4-Chlorobiphenyl: Another chlorinated biphenyl with the chlorine atom at the 4 position.

    2,2’-Dichlorobiphenyl: A compound with two chlorine atoms at the 2 and 2’ positions.

Uniqueness

2’-Chlorobiphenyl-2-methylamine is unique due to the presence of both a chlorine atom and a methylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions .

Properties

CAS No.

876170-46-6

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

[2-(2-chlorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H12ClN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H,9,15H2

InChI Key

CQHFRBPHEMVDPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CC=C2Cl

Origin of Product

United States

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